molecular formula C9H18BrN3O2Si2 B14727102 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 6614-55-7

6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine

Cat. No.: B14727102
CAS No.: 6614-55-7
M. Wt: 336.33 g/mol
InChI Key: AATYCLGQYQFKRY-UHFFFAOYSA-N
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Description

6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

6-Bromo-1,2,4-triazine+2(CH3)3SiClThis compound+2HCl\text{6-Bromo-1,2,4-triazine} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + 2 \text{HCl} 6-Bromo-1,2,4-triazine+2(CH3​)3​SiCl→this compound+2HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out using aqueous acid or base.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 6-bromo-3,5-dihydroxy-1,2,4-triazine.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its reactivity with various nucleophiles and electrophiles The trimethylsilyl groups can be hydrolyzed to reveal reactive hydroxyl groups, which can further participate in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazine: Lacks the trimethylsilyl groups, making it less reactive in certain types of reactions.

    3,5-Bis[(trimethylsilyl)oxy]-1,2,4-triazine:

Uniqueness

6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both bromine and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications.

Properties

CAS No.

6614-55-7

Molecular Formula

C9H18BrN3O2Si2

Molecular Weight

336.33 g/mol

IUPAC Name

(6-bromo-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H18BrN3O2Si2/c1-16(2,3)14-8-7(10)12-13-9(11-8)15-17(4,5)6/h1-6H3

InChI Key

AATYCLGQYQFKRY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)Br

Origin of Product

United States

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